ethyl 7-oxo-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GI-569525 is a chemical compound known for its role as an inhibitor of mycobacterial serine/threonine protein kinases. This compound has a molecular weight of 343.40 and a chemical formula of C18H17NO4S . It is primarily used in scientific research and is not intended for human consumption .
Preparation Methods
The synthetic routes and reaction conditions for GI-569525 are not widely documented in publicly available sources. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency. Industrial production methods would likely involve large-scale synthesis using similar reaction conditions, but specific details are proprietary to the manufacturers .
Chemical Reactions Analysis
GI-569525 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
GI-569525 is widely used in scientific research due to its inhibitory effects on mycobacterial serine/threonine protein kinases. Some of its applications include:
Chemistry: Used as a reference compound in studies involving kinase inhibitors.
Biology: Employed in research to understand the role of serine/threonine protein kinases in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases caused by mycobacteria.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
GI-569525 exerts its effects by inhibiting mycobacterial serine/threonine protein kinases. These kinases play a crucial role in the regulation of various cellular processes, including cell growth, division, and metabolism. By inhibiting these kinases, GI-569525 disrupts the normal functioning of mycobacterial cells, leading to their death .
Comparison with Similar Compounds
GI-569525 is unique in its specific inhibitory effects on mycobacterial serine/threonine protein kinases. Similar compounds include:
Staurosporine: A potent inhibitor of protein kinases, but with broader specificity.
H-89: An inhibitor of protein kinase A, with different target specificity.
KN-93: An inhibitor of calcium/calmodulin-dependent protein kinase II, with a different mechanism of action.
These compounds highlight the uniqueness of GI-569525 in targeting mycobacterial serine/threonine protein kinases specifically .
Properties
IUPAC Name |
ethyl 2-benzamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-2-23-18(22)14-12-9-6-10-13(20)15(12)24-17(14)19-16(21)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNLUHIYAIKQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.